

Probenecid: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Etebenecid*

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Introduction

Probenecid is a well-established uricosuric agent primarily utilized in the clinical management of hyperuricemia and gout.[1][2] It functions by modulating renal tubular transport, thereby increasing the excretion of uric acid.[3] Beyond its primary indication, probenecid has also been employed as an adjunct to antibiotic therapy, notably with penicillin and its derivatives, to increase their plasma concentrations by inhibiting their renal excretion.[4][5] This guide provides an in-depth overview of the core chemical properties and structural features of probenecid, offering valuable data and methodologies for professionals in research and drug development.

Chemical Identity and Structure

Probenecid is chemically described as 4-(dipropylsulfamoyl)benzoic acid.[1] It is a sulfonamide derivative characterized by a benzoic acid moiety, to which a dipropyl-substituted sulfamoyl group is attached at the para position.[1]

Key Identifiers:

- IUPAC Name: 4-(dipropylsulfamoyl)benzoic acid[6]
- CAS Number: 57-66-9[1]

- Chemical Formula: $C_{13}H_{19}NO_4S$ ^[1]
- Synonyms: p-(Dipropylsulfamoyl)benzoic acid, Benemid, Probalan^[1]

The structural arrangement of its functional groups—a carboxylic acid and a sulfonamide with lipophilic propyl chains—is crucial to its mechanism of action, influencing its solubility, acidity, and interactions with biological transporters.

Caption: 2D Chemical Structure of Probenecid.

Core Chemical and Physical Properties

Probenecid is a white or nearly white, fine crystalline powder that is practically odorless.^[4] It possesses a slightly bitter taste with a pleasant aftertaste.^[6] The key quantitative physicochemical properties are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Weight	285.36 g/mol	^[6] ^[7]
Melting Point	194 - 203 °C	^[6]
pKa	3.4 - 3.53 (Carboxylic Acid)	^[6]
LogP (Octanol/Water)	3.21 - 3.7	^[6]
Water Solubility	Practically insoluble; sparingly soluble in aqueous buffers	^[4]
Solubility in Organic Solvents	Soluble in acetone, alcohol, chloroform, and dilute alkali.	^[4]

Experimental Protocols

The determination of the physicochemical properties of a drug substance like probenecid is fundamental to its development. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

- An excess amount of solid probenecid is added to a known volume of the solvent system (e.g., phosphate-buffered saline pH 7.4, n-octanol, or water).
- The resulting suspension is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
- After equilibration, the suspension is filtered to remove undissolved solid.
- The concentration of probenecid in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment is performed in triplicate to ensure the precision of the measurement.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Methodology:

- A precise amount of probenecid is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure complete dissolution.
- The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
- A standardized titrant (e.g., 0.1 M NaOH) is added to the solution in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa value is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

LogP Determination (Shake-Flask Method)

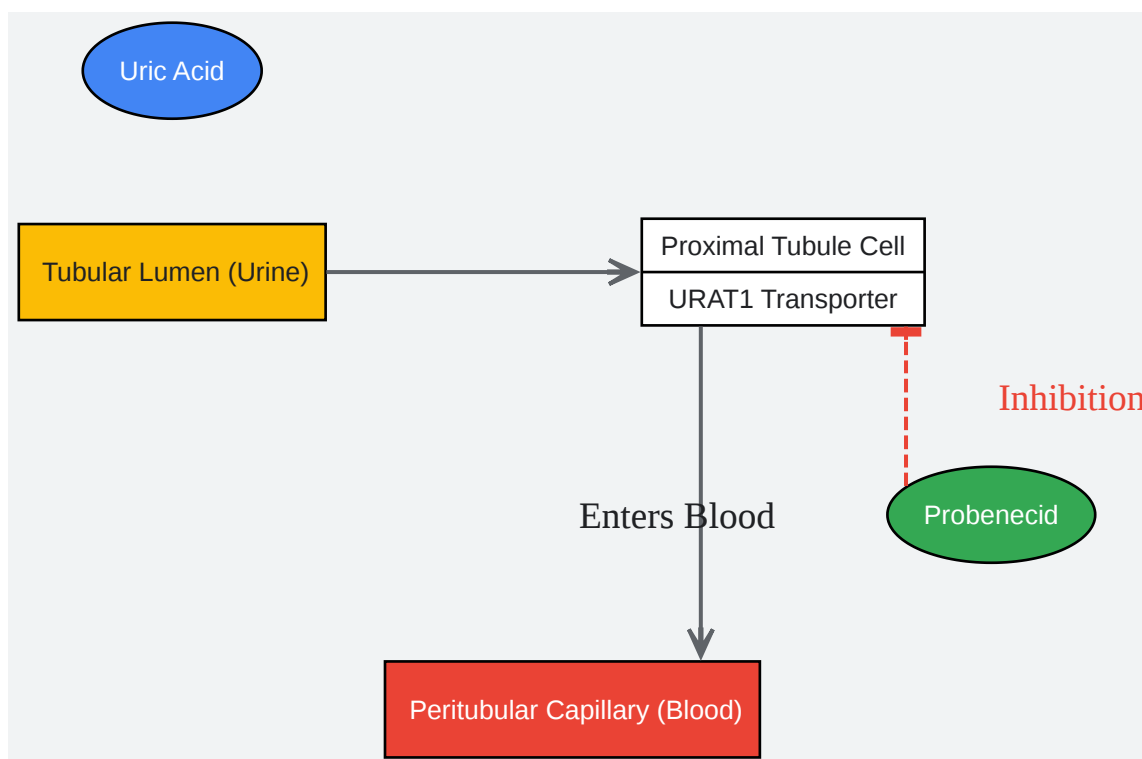
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution properties.

Methodology:

- Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- A known amount of probenecid is dissolved in one of the phases (typically the one in which it is more soluble).
- The two phases are combined in a flask and shaken gently at a constant temperature for a period sufficient to reach partitioning equilibrium.
- The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
- The concentration of probenecid in each phase is determined using a suitable analytical technique like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action: Inhibition of Renal Transport

Probenecid exerts its therapeutic effects primarily by interacting with organic anion transporters (OATs) in the proximal tubules of the kidneys. It competitively inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubule back into the bloodstream. By blocking this transporter, probenecid increases the urinary excretion of uric acid, thereby lowering serum urate levels.[3][4] This same mechanism allows probenecid to inhibit the renal secretion of certain drugs, like penicillin, prolonging their therapeutic effect.[2]



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Caption: Probenecid's inhibition of uric acid reabsorption.

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References

- 1. Probenecid | C₁₃H₁₉NO₄S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Probenecid - Wikipedia [en.wikipedia.org]
- 3. KEGG DRUG: Probenecid [kegg.jp]
- 4. go.drugbank.com [go.drugbank.com]
- 5. srd.nist.gov [srd.nist.gov]
- 6. A Simple, Robust and Efficient Computational Method for n-Octanol/Water Partition Coefficients of Substituted Aromatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
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